molecular formula C16H19N5OS B5522318 6-methyl-5-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}imidazo[2,1-b][1,3]thiazole

6-methyl-5-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}imidazo[2,1-b][1,3]thiazole

Cat. No.: B5522318
M. Wt: 329.4 g/mol
InChI Key: HFCDIMZTDPBGSB-UHFFFAOYSA-N
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Description

6-methyl-5-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}imidazo[2,1-b][1,3]thiazole is a useful research compound. Its molecular formula is C16H19N5OS and its molecular weight is 329.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 329.13103142 g/mol and the complexity rating of the compound is 456. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biotransformation and Metabolism

Research indicates that compounds with similar structures, particularly those involving imidazo[2,1-b][1,3]thiazole and related moieties, have been studied for their biotransformation by specific bacteria, such as Stenotrophomonas maltophilia. These studies explore how diverse molecular substituents respond to metabolism, shedding light on potential environmental or bioremediation applications (Dai et al., 2010).

Electrophilic Substitution

Electrophilic substitution reactions involving imidazo[2,1-b]thiazoles have been studied to understand their chemical reactivity. Such research provides valuable insights into synthetic strategies for developing new molecules with potential applications in material science or as intermediates in pharmaceutical synthesis (O'daly et al., 1991).

Antimicrobial Activities

Studies on derivatives of 6-methylimidazo[2,1-b]thiazole-5-carbohydrazide have demonstrated antimicrobial activity against various pathogens. This suggests potential for developing new antimicrobial agents based on structural optimization of such compounds (Ur et al., 2004).

Cytotoxic Activity

Research into N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives has shown cytotoxic activity against human cancer cell lines, indicating the potential for developing new anticancer therapies based on modifications of the imidazo[2,1-b]thiazole scaffold (Ding et al., 2012).

Antiarrhythmic and Cardiotonic Activities

Compounds bearing an imidazo[2,1-b]thiazole system have been tested for antiarrhythmic, inotropic, and chronotropic activities. These findings suggest applications in developing new therapies for cardiovascular diseases (Andreani et al., 1997).

Future Directions

The development of new drugs that overcome the AMR problems is necessary . In the past, those drugs which contain heterocyclic nuclei give high chemotherapeutic values and act as a remedy for the development of novel drugs .

Properties

IUPAC Name

(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-[4-(1-methylimidazol-2-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5OS/c1-11-13(21-9-10-23-16(21)18-11)15(22)20-6-3-12(4-7-20)14-17-5-8-19(14)2/h5,8-10,12H,3-4,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFCDIMZTDPBGSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CSC2=N1)C(=O)N3CCC(CC3)C4=NC=CN4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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